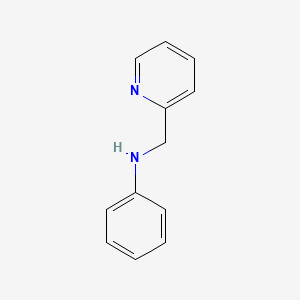

N-(pyridin-2-ylmethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCFXBBBKDOQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195810 | |

| Record name | N-Phenylpyridine-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4329-81-1 | |

| Record name | N-Phenyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4329-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylpyridine-2-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004329811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylpyridine-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylpyridine-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(pyridin-2-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(pyridin-2-ylmethyl)aniline, a versatile secondary amine with applications in medicinal chemistry and materials science. This document details the experimental protocols for its preparation via a two-step reductive amination pathway and presents its key characterization data in a structured format.

Synthesis Methodology

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the condensation of 2-pyridinecarboxaldehyde and aniline to form the Schiff base intermediate, N-phenyl-1-(pyridin-2-yl)methanimine. The subsequent step is the selective reduction of the imine functionality to yield the desired secondary amine.

Experimental Protocols

Step 1: Synthesis of N-phenyl-1-(pyridin-2-yl)methanimine

This procedure outlines the formation of the imine intermediate through the condensation of 2-pyridinecarboxaldehyde and aniline.

-

Materials:

-

2-pyridinecarboxaldehyde

-

Aniline

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

-

Procedure:

-

Dissolve equimolar amounts of 2-pyridinecarboxaldehyde and aniline separately in absolute ethanol.

-

Add the 2-pyridinecarboxaldehyde solution dropwise to the aniline solution with continuous stirring.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the reaction mixture for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude N-phenyl-1-(pyridin-2-yl)methanimine.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

This protocol details the reduction of the imine intermediate to the target secondary amine.

-

Materials:

-

N-phenyl-1-(pyridin-2-yl)methanimine (from Step 1)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

-

Procedure:

-

Dissolve N-phenyl-1-(pyridin-2-yl)methanimine (1 mmol) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 mmol) to the solution in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting imine is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, this compound, can be purified by column chromatography to yield a colorless oil.

-

Synthesis Workflow Diagram

In-Depth Technical Guide: N-(pyridin-2-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(pyridin-2-ylmethyl)aniline, a heterocyclic amine with applications in coordination chemistry and potential relevance in medicinal chemistry. This document details its chemical identity, physicochemical properties, and available experimental data.

Core Compound Identification

The compound of interest, this compound, is a secondary amine featuring a pyridine ring linked to an aniline moiety through a methylene bridge.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4329-81-1[1][2] |

| Synonym | Phenyl-pyridin-2-ylmethyl-amine[1][2] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 184.24 g/mol | Santa Cruz Biotechnology[2] |

| Boiling Point | 155-156 °C at 4 Torr | Sigma-Aldrich[1] |

| Melting Point | 50-53 °C | Sigma-Aldrich[1] |

| InChI Key | FTCFXBBBKDOQJA-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Experimental Protocols

General Synthesis Workflow:

The synthesis of this compound typically involves the reductive amination of 2-pyridinecarboxaldehyde with aniline.

Synthetic pathway for this compound.

Methodology:

-

Imine Formation: 2-Pyridinecarboxaldehyde and aniline are dissolved in a suitable solvent (e.g., methanol or ethanol). The reaction mixture is stirred, often with mild heating, to facilitate the formation of the intermediate Schiff base (N-(pyridin-2-ylmethylene)aniline).

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is carefully added to the reaction mixture. This step reduces the imine C=N double bond to a C-N single bond, yielding the desired secondary amine.

-

Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography or recrystallization, to obtain pure this compound.

Characterization of the final product would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific, publicly available research detailing the signaling pathways or significant biological activities of this compound in the context of drug development. Its structural motifs, however, are present in compounds with demonstrated biological relevance.

The N-(benzyl)aniline core is a feature in various pharmacologically active molecules. The pyridine ring is a common heterocyclic scaffold in numerous approved drugs, known for its ability to participate in hydrogen bonding and metal coordination. The exploration of this compound and its derivatives could therefore be a point of interest for:

-

Kinase Inhibition: Many kinase inhibitors feature heterocyclic amine backbones.

-

GPCR Modulation: The aromatic and amine features could allow for interactions with G-protein coupled receptors.

-

Metal Chelation: The bidentate nature of the molecule (with nitrogen atoms from both the pyridine and amine groups) makes it a candidate for metal chelation, which can be relevant in certain disease models.

Further research is required to elucidate any specific biological targets and mechanisms of action.

Logical Relationship of Research Progression

The following diagram illustrates a logical workflow for the investigation of this compound as a potential drug candidate.

Drug discovery workflow for this compound.

References

Spectroscopic Profile of N-(pyridin-2-ylmethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(pyridin-2-ylmethyl)aniline, a molecule of interest in medicinal chemistry and materials science. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.58 | d, J = 4.0 Hz | 1H | Pyridinyl-H6 |

| 7.64 | t, J = 7.7 Hz | 1H | Pyridinyl-H4 |

| 7.34 | d, J = 7.7 Hz | 1H | Pyridinyl-H3 |

| 7.18 | t, J = 7.3 Hz | 3H | Anilinyl-H, Pyridinyl-H5 |

| 6.79 – 6.60 | m | 3H | Anilinyl-H |

| 4.46 | s | 2H | Methylene (-CH₂-) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 158.58 | Pyridinyl-C2 |

| 149.23 | Pyridinyl-C6 |

| 147.93 | Anilinyl-C1 |

| 136.71 | Pyridinyl-C4 |

| 129.30 | Anilinyl-C3/C5 |

| 122.15 | Pyridinyl-C3 |

| 121.63 | Pyridinyl-C5 |

| 117.61 | Anilinyl-C4 |

| 113.08 | Anilinyl-C2/C6 |

| 49.32 | Methylene (-CH₂-) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3386.90 | Strong, Broad | N-H Stretch |

| 1597.51 | Strong | C=C Aromatic Stretch |

| 1264.76 | Medium | C-N Aromatic Stretch |

Mass Spectrometry (MS)

While specific experimental mass spectrometry data for this compound was not available in the searched literature, data for its isomer, N-(pyridin-4-ylmethyl)aniline, provides valuable insight into its expected fragmentation pattern. The molecular weight of this compound is 184.24 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 184 | [M]⁺ (Molecular Ion) |

| 106 | [C₆H₅NHCH₂]⁺ |

| 92 | [C₅H₄NCH₂]⁺ |

| 78 | [C₆H₅]⁺ |

| 77 | [C₅H₄N]⁺ |

Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width was set to encompass the expected chemical shift range for aromatic and aliphatic protons. For ¹³C NMR, a proton-decoupled sequence was utilized to simplify the spectrum.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectra were recorded on an FT-IR spectrometer. A small amount of the neat liquid sample of this compound was placed between two potassium bromide (KBr) plates to form a thin film. The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to N-(pyridin-2-ylmethyl)aniline Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(pyridin-2-ylmethyl)aniline derivatives and their analogues, a class of compounds with significant therapeutic potential. This document covers their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology and microbiology. Detailed experimental protocols and quantitative biological data are presented to support further research and development in this area.

Introduction

This compound and its derivatives are a versatile class of compounds characterized by a pyridine ring linked to an aniline moiety via a methylene bridge. This scaffold has attracted considerable attention in medicinal chemistry due to its ability to interact with a variety of biological targets. The structural flexibility of this core allows for extensive chemical modifications, leading to the development of analogues with a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties. This guide will delve into the key aspects of these compounds, providing a technical resource for professionals in the field of drug discovery.

Synthesis Strategies

The primary route for the synthesis of this compound derivatives is through reductive amination. This method involves the reaction of a pyridine-2-carboxaldehyde with a substituted aniline in the presence of a reducing agent.

General Synthetic Workflow

The overall process for identifying and evaluating new this compound derivatives typically follows a structured workflow, from initial synthesis to biological characterization.

Biological Activity

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines. One of the primary mechanisms of action is the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. This compound derivatives have been shown to inhibit this pathway, thereby preventing angiogenesis.

The cytotoxic effects of various this compound derivatives have been quantified using the MTT assay against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound ID | Substituent (on Aniline Ring) | Cell Line | IC50 (µM) |

| 1a | 4-Methoxy | MCF-7 (Breast) | 5.2 |

| 1b | 4-Chloro | MCF-7 (Breast) | 3.8 |

| 1c | 4-Methyl | MCF-7 (Breast) | 7.1 |

| 2a | 4-Methoxy | A549 (Lung) | 8.9 |

| 2b | 4-Chloro | A549 (Lung) | 6.5 |

| 2c | 4-Methyl | A549 (Lung) | 10.3 |

| 3a | 3,4-Dichloro | HT-29 (Colon) | 4.1 |

| 3b | 4-Fluoro | HT-29 (Colon) | 5.9 |

Antimicrobial Activity

Derivatives of this compound have also demonstrated promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Substituent (on Aniline Ring) | Escherichia coli (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) |

| 4a | 4-Methoxy | 64 | 32 |

| 4b | 4-Chloro | 32 | 16 |

| 4c | 4-Bromo | 16 | 8 |

| 4d | 2,4-Dichloro | 16 | 16 |

| 4e | 4-Nitro | 8 | 4 |

Experimental Protocols

Synthesis of 4-methoxy-N-(pyridin-2-ylmethyl)aniline (Compound 1a/4a)

This protocol describes a representative synthesis via reductive amination.

Materials:

-

Pyridine-2-carboxaldehyde

-

4-Methoxyaniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

To a solution of pyridine-2-carboxaldehyde (1.0 mmol) in dichloromethane (10 mL), add 4-methoxyaniline (1.1 mmol).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-methoxy-N-(pyridin-2-ylmethyl)aniline.

MTT Assay for Cytotoxicity Screening

This protocol outlines the procedure for determining the in vitro cytotoxicity of the synthesized compounds against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for another 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of the compounds against bacterial strains.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Synthesized compounds dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

-

Spectrophotometer

Procedure:

-

Dispense 50 µL of MHB into each well of a 96-well plate.

-

Add 50 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

-

Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of the diluted bacterial suspension to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. Their synthetic accessibility and the potential for diverse functionalization make them attractive candidates for further investigation in anticancer and antimicrobial drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers to explore and optimize these compounds for clinical applications. Future work should focus on expanding the structure-activity relationship studies, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead compounds.

A Computational Chemistry Approach to Understanding N-(pyridin-2-ylmethyl)aniline and its Derivatives: A Technical Guide for Drug Discovery

Abstract: N-(pyridin-2-ylmethyl)aniline and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The therapeutic potential of this class of compounds is vast, but unlocking it requires a deep understanding of their structure-activity relationships. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the computational chemistry workflows used to investigate this compound. We will explore the application of Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling to elucidate the electronic properties, predict biological interactions, and guide the rational design of novel therapeutics based on this promising scaffold.

Introduction to this compound

Chemical Structure and Properties

This compound is a bi-functional molecule featuring a pyridine ring linked to an aniline moiety via a methylene bridge. This structure allows for significant conformational flexibility, which is a key determinant of its interaction with biological targets. The presence of nitrogen atoms in both the pyridine ring and the amine linker makes it an excellent N,N'-bidentate ligand, capable of forming stable complexes with various metal ions, including copper(II), palladium(II), and zinc(II).[1][2] The aromatic nature of both ring systems also allows for π-π stacking interactions, which can be crucial for binding to biological macromolecules.

Significance in Medicinal Chemistry and Drug Development

The this compound scaffold is a privileged structure in drug discovery due to the diverse biological activities exhibited by its derivatives. Research has shown that compounds based on this core can act as:

-

Anticancer Agents: Derivatives of the related N-(pyridin-4-ylmethyl)aniline have been designed as potent inhibitors of Kinase Insert Domain Receptor (KDR), a key target in anti-angiogenic cancer therapy.[3]

-

Neuroprotective Agents: Certain bifunctional derivatives have shown the ability to interact with both metal ions and Aβ species, suggesting a potential therapeutic avenue for Alzheimer's disease by modulating metal-induced Aβ aggregation and neurotoxicity.[1]

-

Antimicrobial and Antioxidant Agents: Various pyridine derivatives have demonstrated significant antimicrobial and antioxidant properties.[4][5]

-

Enzyme Inhibitors: The structural motif is present in compounds designed to inhibit a range of enzymes, highlighting its versatility as a pharmacophore.[6]

The ability of this scaffold to be readily functionalized at multiple positions on both the pyridine and aniline rings allows for the fine-tuning of its physicochemical and pharmacological properties.

The Role of Computational Chemistry in Studying this compound

Computational chemistry provides a powerful toolkit for accelerating the drug discovery process for this compound derivatives. These in silico methods allow for the prediction of molecular properties and biological activities, reducing the time and cost associated with synthesizing and screening large numbers of compounds.[7] Key applications include:

-

Elucidating Molecular Properties: Understanding the electronic structure, conformational preferences, and reactivity of the scaffold.

-

Predicting Biological Targets: Identifying potential protein partners through molecular docking simulations.

-

Guiding Lead Optimization: Using QSAR models to predict how structural modifications will impact biological activity.[8]

This guide will provide a detailed overview of the core computational techniques used to achieve these goals.

Theoretical Framework and Computational Methodologies

Density Functional Theory (DFT) for Electronic Structure Analysis

Expertise & Experience: DFT is the workhorse of modern computational quantum chemistry for systems of this size. It offers a favorable balance between computational cost and accuracy for predicting electronic properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is critical and should be benchmarked against experimental data where possible to ensure the reliability of the predictions.[9] For this compound, DFT is essential for understanding how the electronic interplay between the pyridine and aniline rings dictates the molecule's reactivity and interaction potential.

Trustworthiness: A self-validating DFT protocol involves not just a single-point energy calculation, but a multi-step process. A geometry optimization must be followed by a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This ensures that all subsequent property calculations are performed on a physically realistic conformation.

-

Structure Preparation: Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView). Perform an initial geometry cleanup using a force field like MMFF94.

-

Geometry Optimization:

-

Select a DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

-

Frequency Analysis:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Confirm that there are no imaginary frequencies, which verifies the structure is a true minimum on the potential energy surface.

-

-

Property Calculations:

-

From the optimized and verified structure, calculate key electronic properties:

-

Frontier Molecular Orbitals (HOMO/LUMO): To assess electronic reactivity and the molecule's ability to donate or accept electrons.

-

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.[10]

-

Mulliken Population Analysis: To determine the partial charges on each atom.

-

-

Caption: A typical workflow for DFT calculations.

Molecular Docking for Investigating Protein-Ligand Interactions

Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[11] The choice of docking software (e.g., AutoDock, Glide, PyRx) and scoring function is crucial. For this compound derivatives, which may target kinase enzymes, it is important to select a docking program that handles protein flexibility, particularly in the active site, to obtain a realistic binding pose.[12]

Trustworthiness: A robust docking protocol includes several validation steps. Re-docking a known co-crystallized ligand into its receptor should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD < 2.0 Å). Furthermore, screening a set of known active and inactive compounds should result in better docking scores for the active molecules, demonstrating the protocol's ability to distinguish binders from non-binders.

-

Target Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign partial charges.

-

Define the binding site, typically as a grid box centered on the active site identified from the co-crystallized ligand or from literature.

-

-

Ligand Preparation:

-

Generate the 3D structure of the this compound derivative.

-

Perform energy minimization to obtain a stable conformation.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Run the docking algorithm to sample various poses of the ligand within the defined binding site.

-

The software will generate a set of potential binding poses ranked by a scoring function, which estimates the binding affinity.

-

-

Pose Analysis and Validation:

-

Visually inspect the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

-

Compare the docking results with any available experimental data (e.g., SAR data) to validate the binding mode.

-

Caption: A generalized workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Expertise & Experience: QSAR modeling is a statistical approach used to establish a correlation between the chemical structures of a series of compounds and their biological activity.[7][13] The success of a QSAR model depends heavily on the quality of the biological data, the selection of relevant molecular descriptors, and the statistical method used for model building (e.g., Multiple Linear Regression, Partial Least Squares). For this compound derivatives, descriptors related to hydrophobicity (logP), electronic properties (HOMO/LUMO energies), and steric bulk are often important.[3]

Trustworthiness: A predictive QSAR model must be rigorously validated. The dataset should be split into a training set (for model building) and a test set (for external validation). Key statistical metrics include the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. A high Q² value (> 0.6) indicates a model with good predictive power.[14]

-

Data Collection: Assemble a dataset of this compound analogues with experimentally measured biological activity (e.g., IC₅₀ values).

-

Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical).

-

Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set.

-

Model Building: Use a statistical method (e.g., Multiple Linear Regression) on the training set to build an equation that relates the descriptors to the biological activity.

-

Model Validation:

-

Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.

-

External Validation: Use the developed model to predict the activity of the compounds in the test set. Calculate Q² to assess the model's predictive ability.

-

Caption: The workflow for developing a predictive QSAR model.

In-Depth Analysis of this compound: A Computational Perspective

Molecular Geometry and Stability

DFT calculations would reveal that the methylene bridge provides significant conformational freedom. The key dihedral angles to consider are those around the C-N bonds linking the bridge to the rings. The relative orientation of the pyridine and aniline rings is crucial for determining how the molecule fits into a binding pocket. A conformational search would identify several low-energy conformers, and the global minimum would be used for further analysis.

| Parameter | Typical Calculated Value (DFT B3LYP/6-311G(d,p)) | Significance |

| C(py)-CH₂ Bond Length | ~1.51 Å | Standard single bond length. |

| CH₂-N(aniline) Bond Length | ~1.46 Å | Shorter due to some sp² character. |

| Pyridine-CH₂-N-Aniline Dihedral | Varies (-60° to 180°) | Defines the overall shape and steric profile. |

Electronic Properties and Reactivity

The electronic properties calculated by DFT provide insights into the molecule's reactivity and non-covalent interaction capabilities.

-

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is typically localized on the electron-rich aniline ring, making it the primary site for electrophilic attack. The LUMO is often distributed across the electron-deficient pyridine ring, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map would show a region of negative potential around the pyridine nitrogen, highlighting its role as a hydrogen bond acceptor. The amine nitrogen and the NH proton would show intermediate potential, capable of acting as both a hydrogen bond acceptor and donor.

| Property | Typical Calculated Value | Implication for Drug Design |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability (aniline part). |

| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting ability (pyridine part). |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | ~ 2.5 D | Influences solubility and ability to engage in polar interactions. |

Interaction with Biological Targets: A Kinase Inhibitor Case Study

Based on studies of related compounds, this compound derivatives are plausible kinase inhibitors.[3] A molecular docking study into the ATP-binding site of a kinase like KDR would likely reveal the following:

-

Hinge Binding: The pyridine nitrogen is perfectly positioned to form a crucial hydrogen bond with the "hinge" region of the kinase, a common binding motif for kinase inhibitors.

-

Hydrophobic Interactions: The aniline ring can occupy a hydrophobic pocket, with substitutions on this ring allowing for the optimization of these interactions.

-

Flexible Linker: The methylene bridge allows the two ring systems to adopt an optimal geometry to simultaneously engage with the hinge region and the hydrophobic pocket.

| Interaction Type | Likely Interacting Residues (KDR example) | Docking Score Contribution |

| Hydrogen Bond | Cys919 (Hinge Region) | High (major driver of affinity) |

| Hydrophobic | Val848, Leu840, Val916 | Moderate to High |

| π-π Stacking | Phe1047 (DFG motif out) | Moderate |

Structure-Activity Relationship Insights

By combining the insights from DFT, docking, and QSAR, we can derive principles for rationally designing more potent this compound derivatives.

-

Substituent Effects on the Aniline Ring:

-

Electron-donating groups (e.g., -OCH₃, -CH₃): Would increase the electron density of the ring, potentially enhancing π-π stacking interactions.

-

Electron-withdrawing groups (e.g., -Cl, -CF₃): Could modulate the pKa of the aniline nitrogen and introduce new interactions (e.g., halogen bonds).

-

-

Substituent Effects on the Pyridine Ring: Modifications here are less common but could be used to fine-tune the hinge-binding interaction or block metabolic pathways.

-

Key Molecular Descriptors: A QSAR model might reveal that a combination of a hydrophobicity descriptor (e.g., clogP), an electronic descriptor (e.g., HOMO energy), and a steric descriptor (e.g., molecular weight) can accurately predict the biological activity of a series of analogues.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of new therapeutic agents. Computational chemistry provides an indispensable set of tools to explore and optimize the properties of this molecular framework. The integrated application of DFT, molecular docking, and QSAR, as outlined in this guide, allows for a deep understanding of the structural and electronic features that govern biological activity. This knowledge-driven approach enables the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating their path to clinical development. Future studies should focus on applying these computational workflows in tandem with experimental validation to explore the full therapeutic potential of this versatile chemical class.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijert.org [ijert.org]

- 8. chemrevlett.com [chemrevlett.com]

- 9. Synthesis, X-Ray Structure, Hirshfeld Surface Analysis, DFT Calculations, and Molecular Docking Studies of Nickel(II) Complex with Thiosemicarbazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel computational study on π-stacking to understand mechanistic interactions of Tryptanthrin analogues with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Frontiers | A novel non-linear approach for establishing a QSAR model of a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives [frontiersin.org]

- 14. Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of N,N-Bis(2-pyridylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of N,N-Bis(2-pyridylmethyl)aniline. The information is intended to support research and development activities in the fields of coordination chemistry, catalysis, and drug design.

Molecular Structure and Properties

N,N-Bis(2-pyridylmethyl)aniline, a tridentate ligand, possesses a unique three-dimensional structure dominated by the spatial arrangement of its aniline and two pyridyl moieties.

Chemical Identity:

| Parameter | Value |

| IUPAC Name | N-phenyl-1-(pyridin-2-yl)-N-((pyridin-2-yl)methyl)methanamine |

| Chemical Formula | C₁₈H₁₇N₃[1] |

| Molecular Weight | 275.35 g/mol [1] |

| CAS Number | 70339-52-9 |

Crystallographic Data:

The solid-state structure of N,N-Bis(2-pyridylmethyl)aniline has been determined by single-crystal X-ray diffraction.[1]

| Parameter | Value |

| Crystal System | Monoclinic[1] |

| Space Group | P2₁/c[1] |

| Unit Cell Dimensions | a = 11.4866(19) Å, b = 16.811(3) Å, c = 7.7930(12) Å[1] |

| β = 101.471(3)°[1] | |

| Volume | 1474.8(4) ų[1] |

| Z | 4[1] |

| Dihedral Angle (Pyridyl-Pyridyl) | 54.55(13)°[1] |

| Dihedral Angle (Phenyl-Pyridyl 1) | 73.61(13)°[1] |

| Dihedral Angle (Phenyl-Pyridyl 2) | 81.40(13)°[1] |

Synthesis

A reliable method for the synthesis of N,N-Bis(2-pyridylmethyl)aniline involves the dialkylation of aniline with 2-picolyl chloride hydrochloride.

Experimental Protocol: Synthesis of N,N-Bis(2-pyridylmethyl)aniline

Materials:

-

Aniline

-

2-(Chloromethyl)pyridine hydrochloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

Procedure:

-

To a stirred solution of aniline (0.01 mol) in water, add 2-(chloromethyl)pyridine hydrochloride (0.02 mol).

-

Slowly add a solution of sodium hydroxide (0.04 mol) in water to the mixture.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain N,N-Bis(2-pyridylmethyl)aniline as a solid.

Caption: Synthetic workflow for N,N-Bis(2-pyridylmethyl)aniline.

Spectroscopic Characterization

The molecular structure of N,N-Bis(2-pyridylmethyl)aniline can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline and pyridine rings, as well as a characteristic singlet for the methylene bridge protons.

-

¹³C NMR (CDCl₃): The carbon-13 NMR spectrum will display resonances for the aromatic carbons of the three rings and a signal for the methylene carbons.

Predicted ¹H and ¹³C NMR Data:

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H (ortho) | 6.8 - 7.0 | 112 - 114 |

| Phenyl-H (meta) | 7.2 - 7.4 | 129 - 131 |

| Phenyl-H (para) | 6.6 - 6.8 | 116 - 118 |

| Pyridyl-H (α) | 8.5 - 8.7 | 148 - 150 |

| Pyridyl-H (β, γ) | 7.0 - 7.8 | 121 - 137 |

| Methylene (-CH₂-) | 4.5 - 4.8 (s) | 55 - 58 |

| Phenyl-C (ipso) | - | 148 - 150 |

| Pyridyl-C (ipso) | - | 157 - 159 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3050 - 3150 | C-H stretching (aromatic) |

| 2850 - 2950 | C-H stretching (aliphatic, -CH₂-) |

| 1580 - 1610 | C=C stretching (aromatic rings) |

| 1430 - 1480 | C=N stretching (pyridine rings) |

| 1310 - 1360 | C-N stretching (aromatic amine) |

| 740 - 780 | C-H out-of-plane bending (ortho-disubstituted pyridine) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Fragmentation:

| m/z | Fragment Ion |

| 275 | [M]⁺ (Molecular Ion) |

| 183 | [M - C₅H₄NCH₂]⁺ |

| 92 | [C₅H₄NCH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Coordination Chemistry

N,N-Bis(2-pyridylmethyl)aniline acts as a versatile tridentate ligand, coordinating to a variety of metal ions through the nitrogen atoms of the aniline and the two pyridyl moieties. This coordination ability makes it a valuable component in the design of metal complexes with applications in catalysis and materials science.

Caption: Coordination of N,N-Bis(2-pyridylmethyl)aniline to a metal center (M).

Applications

The unique structural and electronic properties of N,N-Bis(2-pyridylmethyl)aniline and its metal complexes make them promising candidates for various applications, including:

-

Homogeneous Catalysis: The metal complexes can serve as catalysts in a range of organic transformations.

-

Bioinorganic Chemistry: As a ligand, it can be used to model the active sites of metalloenzymes.

-

Materials Science: Incorporation of this ligand into coordination polymers and metal-organic frameworks can lead to materials with interesting magnetic, optical, or porous properties.

-

Fluorescent Probes: Derivatives of this molecule have been explored as fluorescent sensors for metal ions.

References

An In-depth Technical Guide to the Synthesis of N-(pyridin-2-ylmethyl)aniline and Its Derivatives: A Core Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological significance of N-(pyridin-2-ylmethyl)aniline and its derivatives. This scaffold is a key pharmacophore in medicinal chemistry, exhibiting a range of biological activities, including anticancer and antimicrobial properties. This document details the primary synthetic routes, presents quantitative data in a comparative format, and visualizes relevant biological pathways to support further research and drug development efforts.

Core Synthetic Methodologies

The synthesis of this compound and its derivatives can be primarily achieved through three main strategies: reductive amination, N-alkylation, and Buchwald-Hartwig amination.

Reductive Amination

Reductive amination is a versatile and widely used method for the formation of the this compound core structure. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) from the condensation of an aniline with 2-pyridinecarboxaldehyde, followed by in-situ reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

A representative experimental protocol for the synthesis of this compound via reductive amination is as follows:

-

Imine Formation:

-

In a round-bottom flask, dissolve aniline (1.0 eq) and 2-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield the pure this compound.

-

Experimental Workflow: Reductive Amination

An In-depth Technical Guide to 3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)aniline, a molecule of interest in medicinal chemistry. This document covers its chemical identity, predicted physicochemical properties, proposed synthesis methodologies, and a detailed exploration of its potential biological activity as a tubulin polymerization inhibitor. The information is presented to support further research and development efforts in the field of oncology and related disciplines.

Chemical Identity and Properties

3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)aniline is a secondary amine featuring a trimethoxyphenyl group linked to a pyridine ring via a methylene bridge. Its chemical structure combines key pharmacophores known to interact with biological targets, particularly in the context of cancer therapeutics.

Table 1: Chemical and Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈N₂O₃ | [1] |

| Molecular Weight | 274.32 g/mol | Calculated |

| Predicted LogP | 2.85 | In Silico Prediction |

| Predicted pKa (most basic) | 6.2 (Pyridine N) | In Silico Prediction |

| Predicted pKa (most acidic) | 25.1 (Aniline N-H) | In Silico Prediction |

| Predicted Solubility | Moderately soluble in organic solvents; sparingly soluble in water. | In Silico Prediction |

| Predicted Melting Point | Not available. Expected to be a solid at room temperature. | - |

| Predicted Boiling Point | Not available. | - |

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

Synthesis and Experimental Protocols

Proposed Synthesis Route 1: Reductive Amination

This method involves the reaction of 3,4,5-trimethoxyaniline with 2-pyridinecarboxaldehyde to form an imine intermediate, which is subsequently reduced to the target secondary amine.

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve 3,4,5-trimethoxyaniline (1.0 eq.) and 2-pyridinecarboxaldehyde (1.05 eq.) in a suitable solvent such as methanol or dichloromethane. Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction. Stir the mixture at room temperature for 2-4 hours, monitoring the formation of the imine by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise. Stir the reaction for an additional 2-3 hours at room temperature.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)aniline.

Proposed Synthesis Route 2: Nucleophilic Substitution

This route involves the N-alkylation of 3,4,5-trimethoxyaniline with a suitable 2-picolyl halide, such as 2-(chloromethyl)pyridine.

Experimental Protocol: N-Alkylation

-

Reaction Setup: To a solution of 3,4,5-trimethoxyaniline (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.).

-

Addition of Alkylating Agent: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress of the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the residue by column chromatography as described in the reductive amination protocol.

References

An In-depth Technical Guide to N-(pyridin-4-ylmethyl)aniline: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(pyridin-4-ylmethyl)aniline, a heterocyclic aromatic amine, serves as a pivotal structural motif in the landscape of modern medicinal chemistry. Its unique combination of a hydrogen-bond-accepting pyridine ring and a readily functionalizable aniline moiety establishes it as a "privileged scaffold." This guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as a key intermediate in the development of pharmacologically active agents, with a particular focus on kinase inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows are presented to support researchers in leveraging this versatile building block for the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

N-(pyridin-4-ylmethyl)aniline possesses a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol .[1] While extensive experimental data for this specific compound is not widely published, its computed properties provide valuable insights for its application in research and synthesis.

| Property | Value | Source |

| IUPAC Name | N-(pyridin-4-ylmethyl)aniline | [1] |

| Molecular Formula | C12H12N2 | [1] |

| Molecular Weight | 184.24 g/mol | [1] |

| Topological Polar Surface Area | 24.9 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| XLogP3-AA | 2.3 | [1] |

| Solubility | >27.6 µg/mL at pH 7.4 (experimental) | [1] |

| CAS Number | 3034-32-0 | [1] |

Synthesis of N-(pyridin-4-ylmethyl)aniline and its Analogs

The synthesis of N-(pyridin-4-ylmethyl)aniline and its derivatives is most commonly achieved through reductive amination or palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is particularly favored for its high yield and tolerance of various functional groups.

Experimental Protocol: Reductive Amination

A plausible and direct method for the synthesis of N-(pyridin-4-ylmethyl)aniline is the reductive amination of pyridine-4-carboxaldehyde with aniline.

Materials:

-

Pyridine-4-carboxaldehyde

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of pyridine-4-carboxaldehyde (1.0 eq) in DCM, add aniline (1.0-1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford N-(pyridin-4-ylmethyl)aniline.

Experimental Workflow: Synthesis via Reductive Amination

Applications in Drug Discovery

The N-(pyridin-4-ylmethyl)aniline scaffold is a cornerstone in the design of kinase inhibitors. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, often interacting with the "hinge region" of the kinase ATP-binding pocket. The aniline nitrogen provides a convenient point for chemical modification, allowing for the introduction of various side chains to enhance potency and selectivity.

Role as a Kinase Inhibitor Scaffold

Derivatives of N-(pyridin-4-ylmethyl)aniline have been investigated as inhibitors of several key kinases implicated in oncogenic signaling pathways, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

c-Jun N-terminal Kinase (JNK)

-

Phosphoinositide 3-kinase (PI3K)

The structural rigidity of the biaryl system, combined with the versatile substitution patterns on both the aniline and pyridine rings, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. A notable example of a drug containing a similar structural motif is Nilotinib, a second-generation tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition

The diagram below illustrates a simplified, generic signaling pathway for a receptor tyrosine kinase (RTK), a common target for inhibitors derived from pyridinylaniline scaffolds.

Conclusion

N-(pyridin-4-ylmethyl)aniline is a highly valuable and versatile building block in medicinal chemistry. While its intrinsic biological activity may not be extensively documented, its role as a key intermediate for the synthesis of potent kinase inhibitors and other pharmacologically relevant molecules is well-established. Its straightforward synthesis and the ability to readily modify its structure make it an attractive starting point for drug discovery campaigns aimed at developing novel therapeutics for a range of diseases, including cancer and inflammatory disorders. This guide provides a foundational understanding for researchers to explore the potential of this privileged scaffold in their drug development endeavors.

References

An In-depth Technical Guide to the Synthesis of N-Pyridin-2-ylmethyl Substituted Ethane-1,2-diamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to N-Pyridin-2-ylmethyl substituted Ethane-1,2-diamines, a class of compounds with significant applications in coordination chemistry, catalysis, and as precursors for pharmacologically active molecules. This document details the prevalent synthetic methodologies, offers step-by-step experimental protocols, and presents quantitative data to facilitate reproducible research and development.

Introduction

N-Pyridin-2-ylmethyl substituted Ethane-1,2-diamines are chelating ligands that play a crucial role in the formation of metal complexes. The presence of both the ethylenediamine backbone and the pyridine rings allows for the coordination of a variety of metal ions, leading to complexes with diverse applications, including in the development of metal-organic frameworks (MOFs) and fluorescent probes. This guide focuses on the two predominant synthetic strategies for preparing these valuable compounds: direct alkylation and reductive amination.

Synthetic Methodologies

The synthesis of N-Pyridin-2-ylmethyl substituted Ethane-1,2-diamines can be broadly categorized into two main approaches, each with its own set of advantages and considerations.

-

Direct Alkylation of Ethane-1,2-diamine: This method involves the reaction of ethane-1,2-diamine with a suitable 2-picolyl halide, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. The reaction typically proceeds via nucleophilic substitution, where the amine groups of the ethylenediamine attack the electrophilic carbon of the picolyl halide. Control over the stoichiometry is crucial to obtain the desired degree of substitution (mono-, di-, or tetra-substitution).

-

Reductive Amination: This one-pot reaction involves the condensation of pyridine-2-carboxaldehyde with ethane-1,2-diamine to form an imine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). This method is often preferred for its efficiency and milder reaction conditions.

The choice of synthetic route may depend on the availability of starting materials, desired substitution pattern, and scalability of the reaction.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine, a representative compound of this class, via both direct alkylation and reductive amination.

Method 1: Synthesis of N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine via Direct Alkylation

This protocol is a representative procedure based on the alkylation of ethane-1,2-diamine with a 2-picolyl halide.

Materials:

-

Ethane-1,2-diamine

-

2-(Chloromethyl)pyridine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 2-(chloromethyl)pyridine hydrochloride (2.0 eq) in ethanol.

-

To this solution, add a solution of sodium hydroxide (2.0 eq) in ethanol dropwise with stirring. A precipitate of sodium chloride will form.

-

Add ethane-1,2-diamine (1.0 eq) to the reaction mixture.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine.

Method 2: Synthesis of N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine via Reductive Amination

This protocol outlines a one-pot reductive amination procedure.

Materials:

-

Pyridine-2-carboxaldehyde

-

Ethane-1,2-diamine

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve pyridine-2-carboxaldehyde (2.0 eq) in methanol.

-

Add ethane-1,2-diamine (1.0 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a mobile phase of dichloromethane/methanol/ammonia) to obtain the pure N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine. Please note that yields and reaction times can vary depending on the specific reaction conditions and scale.

Table 1: Quantitative Data for Direct Alkylation

| Parameter | Value |

| Reactant 1 | Ethane-1,2-diamine |

| Reactant 2 | 2-(Chloromethyl)pyridine hydrochloride |

| Stoichiometry (R1:R2) | 1 : 2.2 |

| Solvent | Ethanol |

| Base | Sodium Hydroxide |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 6 - 8 hours |

| Typical Yield | 60 - 75% |

| Purification Method | Column Chromatography |

Table 2: Quantitative Data for Reductive Amination

| Parameter | Value |

| Reactant 1 | Ethane-1,2-diamine |

| Reactant 2 | Pyridine-2-carboxaldehyde |

| Stoichiometry (R1:R2) | 1 : 2.1 |

| Reducing Agent | Sodium Borohydride |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 70 - 85% |

| Purification Method | Column Chromatography |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic methodologies described.

Caption: Direct Alkylation Synthesis Workflow.

Caption: Reductive Amination Synthesis Workflow.

Conclusion

This technical guide has detailed the primary and most effective methods for the synthesis of N-Pyridin-2-ylmethyl substituted Ethane-1,2-diamines. Both direct alkylation and reductive amination offer viable pathways to these important chelating agents. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling the efficient and reproducible synthesis of this versatile class of compounds. Further optimization of reaction conditions may be necessary depending on the specific substitution pattern and scale of the synthesis.

An In-Depth Technical Guide to the Synthesis of 2-(Pyridin-2-yl)anilines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 2-(pyridin-2-yl)anilines, a key structural motif in medicinal chemistry and materials science. This document details prevalent and cutting-edge synthetic strategies, including experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their applications.

Introduction

The 2-(pyridin-2-yl)aniline scaffold is a privileged structural unit found in a variety of biologically active compounds and functional materials. Its unique electronic and steric properties, arising from the direct linkage of an electron-deficient pyridine ring to an electron-rich aniline moiety, make it a valuable building block in drug discovery and a versatile ligand in coordination chemistry. The development of efficient and scalable synthetic routes to access this core and its derivatives is therefore of significant interest to the scientific community. This guide will focus on the most prominent and effective methods for the synthesis of 2-(pyridin-2-yl)anilines: Palladium-Catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), Copper-Catalyzed Ullmann Condensation, and modern C-H activation strategies.

Core Synthetic Methodologies

The construction of the C-C or C-N bond linking the pyridine and aniline rings is the central challenge in the synthesis of 2-(pyridin-2-yl)anilines. Several powerful transition-metal-catalyzed reactions have been developed to achieve this transformation with high efficiency and functional group tolerance.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of 2-(pyridin-2-yl)aniline synthesis, this reaction typically involves the coupling of a pyridine-based boronic acid or ester with an aniline-based halide, or vice versa.

A general workflow for the Suzuki-Miyaura coupling is depicted below:

Caption: General workflow for Suzuki-Miyaura coupling.

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 2-bromo-6-nitroaniline with 2-pyridylboronic acid.[1]

-

Materials:

-

2-Bromo-6-nitroaniline

-

2-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask, add 2-bromo-6-nitroaniline (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add toluene (10 mL) and water (2 mL) to the flask.

-

To this mixture, add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-Nitro-6-(pyridin-2-yl)aniline.[1]

-

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, providing a complementary approach to the Suzuki-Miyaura coupling.[2][3] This reaction typically involves the coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of 2-(pyridin-2-yl)aniline, this would involve the reaction of 2-halopyridine with aniline or 2-haloaniline with 2-aminopyridine.

A general workflow for the Buchwald-Hartwig amination is depicted below:

Caption: General workflow for Buchwald-Hartwig amination.

This protocol outlines a plausible synthesis of 2-nitro-6-(pyridin-2-yl)aniline based on established Buchwald-Hartwig methodologies. The synthesis involves three main steps: protection of the aniline, the cross-coupling reaction, and deprotection.

-

Step 1: Protection of 2-nitroaniline

-

The amino group of 2-nitroaniline is protected, for example, as an acetamide, to prevent side reactions.

-

-

Step 2: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add N-(2-nitrophenyl)acetamide (10 mmol), 2-bromopyridine (10 mmol), cesium carbonate (15 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 mmol), and Xantphos (0.2 mmol).

-

Evacuate and backfill the Schlenk tube with argon three times.

-

Add anhydrous 1,4-dioxane (50 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain N-(2-nitro-6-(pyridin-2-yl)phenyl)acetamide.[4]

-

-

Step 3: Deprotection

-

Suspend N-(2-nitro-6-(pyridin-2-yl)phenyl)acetamide (10 mmol) in a mixture of ethanol (30 mL) and 6 M hydrochloric acid (30 mL).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 2-nitro-6-(pyridin-2-yl)aniline.[4]

-

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, typically requiring copper as a catalyst.[2][5] While traditional Ullmann reactions often necessitate harsh conditions (high temperatures and stoichiometric copper), modern variations have been developed with milder conditions and catalytic amounts of copper, often in the presence of ligands.[5]

A general workflow for the Ullmann condensation is depicted below:

Caption: General workflow for Ullmann condensation.

While a specific protocol for the synthesis of the parent 2-(pyridin-2-yl)aniline was not found, a related procedure for the coupling of 2-bromopyridine derivatives with carbazoles is available and can be adapted.

-

General Conditions: The reaction is catalyzed by CuCl, with 1-methyl-imidazole as a ligand and t-BuOLi as the base. These conditions were found to significantly promote the reaction, leading to high yields. This method is noted for its low cost and suitability for large-scale preparations.

C-H Activation Strategies